![molecular formula C15H9F2N3OS2 B2817948 4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 862974-32-1](/img/structure/B2817948.png)
4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
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Description
4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a benzothiazole derivative that has been synthesized using various methods. In
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cytotoxic Activity : A study by Dave et al. (2012) involved synthesizing novel derivatives related to 4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine and testing them for in-vitro cytotoxic activity. The results indicated these derivatives as potential anticancer agents (Dave et al., 2012).
Anticonvulsant and Neuroprotective Evaluation : Hassan et al. (2012) designed and synthesized N-(substituted benzothiazol-2-yl)amide derivatives, evaluating them for anticonvulsant and neuroprotective effects. Among these, certain compounds showed promising results, suggesting their potential as safer anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives using substituted benzothiazoles and evaluated their antimicrobial activity. This research contributes to the understanding of how such derivatives can be utilized for combating various bacterial and fungal strains (Patel et al., 2011).
Synthesis and Antimicrobial and Antifungal Properties : Nayak and Bhat (2023) emphasized the medicinal and corrosion inhibition applications of certain N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives, synthesized from 2,3-dihydro-1,3-benzothiazol-2-amine. These compounds demonstrated significant bioactivity and potential as corrosion inhibitors (Nayak & Bhat, 2023).
Chemical Synthesis and Transformations
Synthesis of Fluorinated Heterocyclic Scaffolds : Revanna et al. (2013) explored the synthesis of fluorinated heterocyclic compounds, including derivatives related to the target compound. This study provides insights into the efficient synthesis routes for such complex molecules (Revanna et al., 2013).
Ring Transformations in Benzothiazines : Szabo et al. (1988) investigated the ring transformations of 1,3-benzothiazines, leading to the synthesis of 1,2-benzisothiazole derivatives. This research offers valuable information on the chemical behavior and transformation potential of benzothiazole compounds (Szabo et al., 1988).
DFT Investigation of Benzothiazoles : Zainal et al. (2018) conducted a study using Density Functional Theory to investigate the electronic properties of benzothiazolyl-benzoythiourea compounds. This theoretical approach provides a deeper understanding of the chemical and biological properties of benzothiazole derivatives (Zainal et al., 2018).
Miscellaneous Applications
- pH and Metal Cation Sensing : Tanaka et al. (2001) prepared 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, which is closely related to the target compound, and utilized it as a fluorescent probe for sensing pH changes and metal cations. This study showcases the potential application of such compounds in biochemical sensing and diagnostics (Tanaka et al., 2001).
properties
IUPAC Name |
4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3OS2/c1-21-9-3-2-4-10-13(9)19-15(22-10)20-14-18-12-8(17)5-7(16)6-11(12)23-14/h2-6H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQIBCWLIQEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
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